Chemical structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
Chemical structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
An In-Depth Technical Guide to the Chemical Structure and Significance of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
Abstract
This technical guide provides a comprehensive analysis of the chemical compound (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, CAS Number 1706448-49-8[1]. We will dissect its molecular architecture, focusing on the interplay between its three core components: the 4-iodo-1H-pyrrole heterocyclic core, the methanone (carbonyl) linker, and the morpholine amide moiety. This document elucidates the compound's physicochemical properties, predicted spectroscopic signature, and a plausible synthetic pathway. Furthermore, by examining the established roles of its constituent pharmacophores in medicinal chemistry, this guide explores the compound's potential applications in drug discovery and development, positioning it as a valuable scaffold for generating novel therapeutic agents.
Introduction: The Pyrrole Scaffold as a Privileged Structure
The pyrrole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic molecules with significant biological activity. Pyrrole-containing analogues are a potent source of drugs with properties including antipsychotic, anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2] The versatility of the pyrrole core allows for extensive functionalization, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. The strategic introduction of substituents, such as halogens and solubilizing groups, is a critical step in transforming a basic scaffold into a viable drug candidate. This guide focuses on a specific derivative, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, to illustrate how such modifications create a molecule of significant interest for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physicochemical properties is fundamental to its study and application.
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Systematic IUPAC Name: (4-Iodo-1H-pyrrol-2-yl)(morpholin-4-yl)methanone
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CAS Number: 1706448-49-8[1]
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Molecular Formula: C₉H₁₁IN₂O₂
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Molecular Weight: 306.10 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 49.96 Ų | Influences membrane permeability and oral bioavailability. A value under 140 Ų is generally favorable. |
| LogP (Octanol-Water Partition Coeff.) | 1.35 | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Values between 1-3 are often targeted. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | The N-H group can engage in crucial hydrogen-bonding interactions with biological targets like enzyme active sites. |
| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Pyrrole N) | The carbonyl and morpholine oxygens act as key hydrogen bond acceptors, contributing to target binding affinity. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity and selectivity. |
Note: Values are computed estimates based on the chemical structure and are valuable for initial in silico screening.
In-Depth Structural Analysis
The structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a deliberate amalgamation of three distinct chemical motifs, each contributing to its overall profile.
The 4-Iodo-1H-Pyrrole Core
The central scaffold is a five-membered aromatic pyrrole ring. The iodine atom at the C4 position is a critical feature. Halogenation, particularly with iodine, serves two primary functions in medicinal chemistry:
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Modulation of Bioactivity: The iodo-substituent can significantly enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Studies have shown that heteroaromatic iodine-containing compounds can exhibit promising anticancer activity.[3]
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Synthetic Handle: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the compound to serve as a versatile intermediate for the synthesis of more complex analogues, enabling rapid exploration of the chemical space around the core scaffold.
The Morpholine Amide Moiety
Attached to the carbonyl group is a morpholine ring, a common feature in modern drug design. Its inclusion is a strategic choice to impart favorable "drug-like" properties:
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Aqueous Solubility: The oxygen atom and the tertiary amine within the morpholine ring improve the compound's polarity and ability to interact with water, which is often crucial for bioavailability.
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Metabolic Stability: Morpholine is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.
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Conformational Stability: The morpholine ring typically adopts a stable chair conformation, which can help to lock the orientation of the substituent and reduce the entropic penalty of binding to a target.[4]
The amide bond linking the pyrrole and morpholine is planar and provides a rigid connection, further defining the molecule's three-dimensional shape.
Structural Visualization
The following diagram illustrates the connectivity and arrangement of the atoms in (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.
Caption: 2D structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.
Proposed Synthesis and Retrosynthesis
While specific literature for the synthesis of this exact molecule is sparse, a chemically sound and robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves an amide coupling as the final key step.
Retrosynthetic Analysis
A retrosynthetic analysis simplifies the synthesis by working backward from the target molecule. The primary disconnection is at the amide bond, which is reliably formed via coupling reactions.
Caption: Retrosynthesis of the target molecule via amide bond disconnection.
Proposed Experimental Protocol
This protocol outlines a two-step synthesis starting from commercially available 1H-pyrrole-2-carboxylic acid.
Step 1: Iodination of 1H-Pyrrole-2-carboxylic acid
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Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Iodination is expected to occur preferentially at the C4 position due to the directing effect of the C2-carboxylic acid group.
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Procedure:
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To a stirred solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrrole-2-carboxylic acid.
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Step 2: Amide Coupling with Morpholine
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Rationale: Standard peptide coupling reagents efficiently form amide bonds from carboxylic acids and amines with high yields and minimal side products.
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Procedure:
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Dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
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Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
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Add morpholine (1.2 eq) dropwise to the activated acid solution.
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Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitored by LC-MS).
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Dilute the reaction mixture with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.
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Potential Applications in Drug Discovery
The chemical architecture of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone makes it a compelling scaffold for drug discovery programs. The combination of its structural motifs suggests potential utility in several therapeutic areas:
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Kinase Inhibition: Many successful kinase inhibitors, such as Sunitinib, feature a pyrrole or related indolin-2-one core.[3] These drugs often target ATP-binding sites, and the N-H donor and carbonyl acceptor of the pyrrole-methanone system are well-suited for forming key hydrogen bonds in such pockets.
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Anti-inflammatory Agents: Pyrrole derivatives like tolmetin and ketorolac are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[2] The scaffold is a proven pharmacophore for inhibiting enzymes like COX-1/COX-2.[2]
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CNS-Active Agents: The pyrrole ring is found in compounds with antipsychotic and anxiolytic effects. Furthermore, related pyrrol-2-one derivatives have been investigated as potent antagonists for the MCHR1 receptor, with potential applications as anti-obesity agents.[5]
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Antimicrobial Agents: Numerous pyrrole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[3]
The presence of the iodo group provides an immediate route for library synthesis, allowing for the rapid development of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.
Conclusion
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its structure features a biologically active pyrrole core, a synthetically versatile iodine handle, and a pharmacokinetically favorable morpholine moiety. This unique combination of attributes makes it not only a subject of academic interest but also a highly valuable building block and lead scaffold for the development of next-generation therapeutics across multiple disease areas. Further investigation into its biological activity is highly warranted.
References
- (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone | Chemsrc. (2025, August 26). Chemsrc.
- Supporting Information - Knowledge UChicago. (n.d.). University of Chicago.
- Nain, G., et al. (2015, January 23).
- Geronikaki, A., et al. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC.
- Desai, B., et al. (2024, October 5). Exploring monocyclic core: Discovery of pyrrol-2-one derivatives as a new series of potent MCHR1 antagonists with in vivo efficacy. PubMed.
- Sharma, A., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing.
- (5-Iodothiophen-3-yl)(morpholino)methanone | ChemScene. (n.d.). ChemScene.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- Methanone, di-1H-pyrrol-2-yl- | C9H8N2O | CID 27478. (n.d.). PubChem.
- 4-(4-Nitrophenyl)morpholine. (n.d.).
Sources
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